Akr1C3-IN-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Akr1C3-IN-8 is a novel inhibitor targeting the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). AKR1C3 is involved in the metabolism of steroids, prostaglandins, and xenobiotics. It plays a significant role in the progression of various cancers, including prostate, breast, and endometrial cancers . Inhibiting AKR1C3 has shown potential in suppressing tumor growth and overcoming treatment resistance .
准备方法
The synthesis of Akr1C3-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations . Industrial production methods may include optimization of reaction conditions, scaling up the process, and ensuring the purity and stability of the final product .
化学反应分析
Akr1C3-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
科学研究应用
Akr1C3-IN-8 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of AKR1C3 and its effects on steroid metabolism . In biology, it helps in understanding the role of AKR1C3 in cellular processes and disease progression . In medicine, this compound is being investigated for its potential as a therapeutic agent in cancer treatment, particularly in overcoming resistance to conventional therapies . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting AKR1C3 .
作用机制
Akr1C3-IN-8 exerts its effects by selectively inhibiting the activity of AKR1C3. This inhibition disrupts the enzyme’s role in steroid and prostaglandin metabolism, leading to reduced levels of active androgens and estrogens . The molecular targets of this compound include the active site of AKR1C3, where it binds and prevents the enzyme from catalyzing its reactions . This inhibition can result in decreased tumor cell proliferation, invasion, and metastasis .
相似化合物的比较
Akr1C3-IN-8 is unique compared to other AKR1C3 inhibitors due to its high selectivity and potency . Similar compounds include indomethacin, a non-steroidal anti-inflammatory drug, and other AKR1C3 inhibitors such as flavonoids and cyclopentanes . this compound has shown superior efficacy in preclinical studies, making it a promising candidate for further development .
属性
分子式 |
C23H20N4O3 |
---|---|
分子量 |
400.4 g/mol |
IUPAC 名称 |
5-hydroxy-3-[(4-methoxyphenyl)methyl]-N-(3-phenylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C23H20N4O3/c1-30-20-12-10-16(11-13-20)15-27-21(23(29)25-26-27)22(28)24-19-9-5-8-18(14-19)17-6-3-2-4-7-17/h2-14,29H,15H2,1H3,(H,24,28) |
InChI 键 |
WFNATBSTZPICEW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C(=C(N=N2)O)C(=O)NC3=CC=CC(=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。